Cas no 710978-60-2 (Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-)

Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- structure
710978-60-2 structure
Product Name:Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
CAS No:710978-60-2
MF:C8H5BrClF3
MW:273.477511167526
CID:4970182
Update Time:2025-07-19

Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene
    • Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
    • 2-(trifluoromethyl)-3-chlorobenzylbromide
    • 3-Chloro-2-(trifluoromethyl)benzyl bromide
    • Inchi: 1S/C8H5BrClF3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2
    • InChI Key: UOAPQLRYIMMXGT-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=C(C=1C(F)(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • XLogP3: 4
  • Topological Polar Surface Area: 0

Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- Pricemore >>

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Additional information on Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-

Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- (CAS No. 710978-60-2): A Comprehensive Overview

Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-, identified by its CAS number 710978-60-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its bromomethyl, chloro, and trifluoromethyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various high-value molecules.

The structural configuration of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- imparts a high degree of reactivity, making it an ideal candidate for further functionalization. The presence of the bromomethyl group (–CH₂Br) allows for nucleophilic substitution reactions, while the chloro group (–Cl) and trifluoromethyl group (–CF₃) provide additional sites for chemical modification. These features are particularly useful in the development of novel pharmaceuticals and advanced materials.

In recent years, the demand for halogenated aromatic compounds has surged due to their applications in drug discovery and agrochemicals. The compound’s trifluoromethyl substitution is particularly noteworthy, as it enhances metabolic stability and bioavailability in drug molecules. This property has been extensively explored in the design of next-generation therapeutics targeting various diseases.

Recent studies have highlighted the role of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- as a key intermediate in the synthesis of antiviral and anticancer agents. Researchers have demonstrated its utility in constructing complex molecular frameworks with high precision. For instance, a recent publication described the use of this compound in the preparation of substituted benzimidazoles, which have shown promising antitumor activity in preclinical studies.

The trifluoromethyl group, a hallmark of many bioactive molecules, contributes to the lipophilicity and binding affinity of drug candidates. This has led to increased interest in developing synthetic routes that incorporate trifluoromethylation efficiently. The bromomethyl and chloro substituents further facilitate this process by enabling selective reactions with a range of nucleophiles, including amines, alcohols, and thiols.

The pharmaceutical industry has also leveraged Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- in the development of kinase inhibitors and other targeted therapies. Kinases are critical enzymes involved in cell signaling pathways, and their inhibition is a key strategy in treating cancers and inflammatory diseases. The compound’s ability to serve as a precursor for such inhibitors underscores its importance in medicinal chemistry.

Moreover, advancements in flow chemistry have enabled more efficient and scalable synthesis of halogenated aromatics like Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-. Flow reactors provide controlled reaction conditions, reducing side products and improving yields. This technology has been particularly beneficial in industrial settings where reproducibility and cost-effectiveness are paramount.

The application of computational chemistry has further enhanced the understanding of this compound’s reactivity. Molecular modeling studies have predicted optimal reaction pathways and intermediates, streamlining experimental design. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the development of novel compounds.

In conclusion, Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- (CAS No. 710978-60-2) is a versatile intermediate with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it indispensable in the synthesis of biologically active molecules. As research continues to uncover new methodologies for its utilization, this compound is poised to remain a cornerstone in the development of innovative therapeutics.

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